molecular formula C14H21NNaO14S B129147 2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA CAS No. 149368-04-7

2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA

Cat. No.: B129147
CAS No.: 149368-04-7
M. Wt: 482.4 g/mol
InChI Key: FASCFNYWLAVRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CID-2818500 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to CID-2818500 include other nitrostilbene derivatives and inhibitors of Protein Arginine Methyltransferases. Some of these compounds are:

CID-2818500 is unique due to its specific inhibition of PRMT1 and PRMT8, which are not inhibited by many other PRMT inhibitors. This specificity makes it a valuable tool in studying the biological functions of these enzymes .

Properties

InChI

InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASCFNYWLAVRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NNaO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585104
Record name PUBCHEM_16219142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149368-04-7
Record name PUBCHEM_16219142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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